3-(Bromomethyl)oxetane-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8BrNO2 |
|---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
3-(bromomethyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C5H8BrNO2/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H2,7,8) |
InChI Key |
CRMLHSLOEMKUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CBr)C(=O)N |
Origin of Product |
United States |
Applications of 3 Bromomethyl Oxetane 3 Carboxamide As a Synthetic Building Block and Reagent
Development of Complex Heterocyclic Scaffolds and Architectures
The inherent functionalities of 3-(bromomethyl)oxetane-3-carboxamide provide multiple pathways for the synthesis of complex molecular structures, particularly novel heterocyclic and spirocyclic systems. rsc.orgrsc.org The reactivity of this building block can be directed through several distinct strategies.
Intramolecular Cyclization: The electrophilic bromomethyl group can react with the nucleophilic nitrogen of the carboxamide (or a derivative thereof) under basic conditions to forge a new ring. This process typically leads to the formation of spirocyclic β-lactams or related nitrogen-containing heterocycles, fusing a new ring system onto the oxetane (B1205548) core.
Intermolecular Reactions followed by Cyclization: The bromomethyl group is an excellent site for nucleophilic substitution by a wide range of external nucleophiles, including amines, thiols, and alcohols. chemrxiv.org The resulting intermediate, now bearing a new functional group, can undergo a subsequent cyclization reaction. For instance, reaction with a diamine could be followed by an intramolecular cyclization to yield a piperazine (B1678402) or diazepine (B8756704) ring spiro-fused to the oxetane.
Ring-Opening Reactions: The strained oxetane ring is susceptible to ring-opening under acidic conditions or with potent nucleophiles. acs.orgresearchgate.net This reactivity can be harnessed to construct larger heterocyclic frameworks. For example, a 3-amido oxetane can undergo acid-catalyzed intramolecular ring-opening and cyclization to form a 4-(hydroxymethyl)-substituted 2-oxazoline, a privileged scaffold in natural products and ligands for catalysis. nih.govrsc.org While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, intramolecular processes can still facilitate this transformation. researchgate.netnih.gov This pathway transforms the oxetane from a simple substituent into an integral part of a new, larger heterocyclic system.
The combination of these reaction pathways allows chemists to construct a diverse array of complex molecules that would be challenging to access through other synthetic routes. acs.orgresearchgate.net
| Reaction Strategy | Key Transformation | Resulting Scaffold Type | Potential Heterocycles |
|---|---|---|---|
| Intramolecular Cyclization | Reaction between bromomethyl and amide groups | Spirocyclic | β-Lactams, Azetidinones |
| Intermolecular Reaction / Cyclization | Substitution at bromomethyl, then cyclization | Spirocyclic | Piperazines, Morpholines, Thiazolidinones |
| Intramolecular Ring-Opening | Acid-catalyzed opening by the amide group | Fused/Rearranged | 4-(Hydroxymethyl)-2-oxazolines, Dioxanes nih.govnih.gov |
Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore new areas of "chemical space" for applications in drug discovery and chemical biology. frontiersin.orgnih.govrsc.org this compound is an ideal building block for DOS for several key reasons.
Three-Dimensionality: The sp³-rich, non-planar oxetane ring introduces significant three-dimensionality into molecular design. nih.govchimia.ch This is a critical attribute for improving target selectivity and pharmacokinetic properties, moving away from the flat, aromatic structures that have historically dominated screening libraries. nih.govfrontiersin.org
Orthogonal Reactivity: The compound possesses two chemically distinct reactive handles. The bromomethyl group is a soft electrophile, readily reacting with soft nucleophiles. The carboxamide group can act as a nucleophile or be modified through various amide coupling chemistries. This orthogonality allows for the systematic and independent introduction of diversity at two different points on the scaffold.
Scaffold Rigidity and Isosterism: The rigid oxetane core serves as a conformational anchor, pre-organizing the appended functional groups into well-defined spatial orientations. Furthermore, the 3,3-disubstituted oxetane motif is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups. acs.orgresearchgate.net Replacing these common groups with an oxetane can advantageously modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability without drastically altering the molecule's core geometry. acs.orgmdpi.comacs.org
By leveraging these features, large libraries of compounds can be generated from this single precursor, each exploring a unique vector in chemical space while retaining the desirable properties conferred by the oxetane core.
| Structural Feature | Role in Diversity-Oriented Synthesis (DOS) | Impact on Molecular Properties |
|---|---|---|
| Oxetane Ring | Provides a rigid, 3D core scaffold. | Enhances solubility, metabolic stability, and three-dimensionality. acs.orgmdpi.com |
| Bromomethyl Group | Primary site for introducing appendage diversity via nucleophilic substitution. | Allows attachment of a wide range of functional groups and linkers. |
| Carboxamide Group | Secondary site for appendage diversity via N-alkylation, acylation, or reduction. | Acts as a hydrogen bond donor/acceptor, influencing intermolecular interactions. |
Precursor in the Synthesis of Advanced Organic Materials
The unique structure of this compound also makes it a promising monomer for the synthesis of functional polymers and advanced organic materials. researchgate.net Oxetanes can undergo cationic ring-opening polymerization (ROP) to yield polyethers, a class of polymers with a flexible and polar backbone. wikipedia.orgoup.comontosight.ai
When this compound is used as a monomer, the resulting polymer, a poly(3-(bromomethyl)-3-(carboxamido)oxetane), would feature a polyether backbone with regularly spaced, pendant functional groups.
Pendant Functional Groups: The bromomethyl and carboxamide groups would decorate the polyether chain. The carboxamide's ability to form strong hydrogen bonds could significantly influence the material's bulk properties, such as its thermal stability, mechanical strength, and potential for self-assembly into ordered structures.
Post-Polymerization Modification: The reactive bromomethyl groups serve as handles for post-polymerization modification. After the polymer backbone is formed, these sites can be functionalized by reacting them with various nucleophiles. This allows for the synthesis of a library of related polymers from a single parent polymer, enabling the fine-tuning of material properties like solubility, surface energy, or chelating ability.
Cross-linking: The bromomethyl group can also be used as a site for cross-linking, either thermally or photochemically. This would transform a linear, thermoplastic polymer into a rigid, thermoset network material with enhanced durability and solvent resistance. The presence of two reactive sites on the original monomer could also enable the creation of hyperbranched polymers. nih.gov
These characteristics position this compound as a versatile precursor for creating functional materials such as specialty coatings, adhesives, or polymer supports for catalysts and reagents. oup.comradtech.org
Role in Ligand Design and Catalyst Development
The development of new ligands is crucial for advancing transition metal catalysis. researchgate.netemory.edu this compound serves as an excellent scaffold for designing novel ligands due to its rigid framework and strategically placed heteroatoms.
The oxygen atom of the oxetane ring and the nitrogen and oxygen atoms of the carboxamide group can all act as potential donor sites for coordination with a metal center. The rigid 3,3-disubstituted oxetane core acts as a "stereochemical controller," holding these donor atoms in a fixed spatial arrangement. This pre-organization can lead to the formation of stable, well-defined metal complexes with specific bite angles and coordination geometries.
The true utility of this compound in ligand design comes from its potential for diversification. The reactive bromomethyl handle can be readily converted into other coordinating groups. For example:
Substitution with a phosphine-containing nucleophile (e.g., diphenylphosphine (B32561) anion) would create a P,N- or P,O-bidentate ligand.
Reaction with a pyridine-based nucleophile (e.g., 2-mercaptopyridine) could yield a tridentate N,N,O- or N,S,O-ligand.
Computational and Theoretical Investigations of 3 Bromomethyl Oxetane 3 Carboxamide
Quantum Chemical Studies on Conformational Preferences and Strain Energy of Oxetane (B1205548) Derivatives
The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain. chemrxiv.org This strain arises from the deviation of its bond angles from ideal tetrahedral geometry. acs.org Quantum chemical calculations are instrumental in quantifying this strain and understanding the conformational landscape of oxetane derivatives.
Unsubstituted oxetane is not planar; it adopts a puckered conformation to alleviate some of the torsional strain. acs.org The introduction of substituents at the C3 position, as in 3-(Bromomethyl)oxetane-3-carboxamide, further influences the ring's geometry. These substituents increase unfavorable eclipsing interactions, which typically results in a more pronounced puckered conformation. acs.org Computational studies, such as those employing Density Functional Theory (DFT) or semi-empirical methods, can model these conformations and determine their relative energies. For instance, calculations can precisely predict the puckering angle and the orientation of the exocyclic bromomethyl and carboxamide groups. These studies often indicate that the oxetane ring acts as a conformational lock, rigidifying the structure. acs.org
The inherent ring strain of the oxetane core is a key feature influencing its chemistry. This strain energy makes cyclization to form the four-membered ring a kinetically slower process compared to the formation of five- or six-membered rings. acs.org Theoretical calculations can quantify this strain energy, providing a thermodynamic basis for its heightened reactivity compared to less strained ethers like tetrahydrofuran (B95107) (THF). chemrxiv.org
| Angle | Value in Oxetane | Ideal sp³ Value | Deviation (Illustrating Strain) |
|---|---|---|---|
| C–O–C | 90.2° | 109.5° | -19.3° |
| C–C–O | 92.0° | 109.5° | -17.5° |
| C–C–C | 84.8° | 109.5° | -24.7° |
Mechanistic Elucidation of Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving strained heterocycles. For oxetanes, a primary reaction pathway is ring-opening, which can be initiated by electrophiles or nucleophiles. chemrxiv.orgnih.gov Theoretical models can map the potential energy surface for these transformations, identifying transition states and intermediates.
In the case of this compound, acid-catalyzed ring-opening is a probable reaction pathway. chemrxiv.orgnih.gov Computational studies can model this process, starting with the protonation of the oxetane oxygen atom. This step activates the ring, making the C-O bonds more susceptible to nucleophilic attack. Quantum mechanical calculations can then determine the energy barriers for the subsequent attack of a nucleophile at either the C2 or C4 positions, predicting the regioselectivity of the ring-opening. These models can also shed light on the stability of potential carbocation intermediates that may form upon C-O bond cleavage. nih.gov
Furthermore, computational methods can explore the mechanisms of intramolecular reactions. For example, if a nucleophilic center were present elsewhere in the molecule, modeling could predict the feasibility and stereochemical outcome of an intramolecular cyclization involving the displacement of the bromide or attack on the oxetane ring.
Computational Prediction of Reactivity and Selectivity in Organic Transformations
Theoretical calculations can predict the reactivity and selectivity of this compound in various organic transformations. By calculating the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), chemists can identify the most likely sites for electrophilic or nucleophilic attack.
For this compound, the following predictions can be derived from computational models:
Nucleophilic Sites: The lone pairs on the oxygen atom of the oxetane and the carbonyl oxygen of the carboxamide are the primary sites for protonation or coordination to Lewis acids. acs.org
Electrophilic Sites: The carbon atoms of the oxetane ring (C2, C4) are electrophilic and susceptible to attack by nucleophiles, particularly after activation of the oxygen atom. The carbon of the bromomethyl group is also a strong electrophilic center for S(_N)2 reactions.
Reactivity: The high ring strain makes the oxetane moiety prone to ring-opening reactions, a characteristic that computational models can quantify. chemrxiv.org The presence of the electron-withdrawing carboxamide group can influence the reactivity of the ring.
These computational predictions are crucial for designing synthetic routes and avoiding undesirable side reactions. For example, understanding the conditions under which the oxetane ring is stable versus when it is likely to open is critical for successful chemical synthesis. chemrxiv.orgresearchgate.net
Molecular Modeling and Design for Tailored Synthetic Accessibility
Molecular modeling plays a key role in modern drug discovery and chemical synthesis by predicting the synthetic accessibility of novel compounds. d-nb.infonih.gov The concept of a "synthetic accessibility score" (SAscore) has been developed to estimate how easily a molecule can be synthesized based on its structure. nih.govresearchgate.net
This score is often calculated by deconstructing the target molecule into fragments and assigning penalties based on structural complexity and the rarity of these fragments in known, synthesized molecules. nih.govresearchgate.net For this compound, a computational analysis of its synthetic accessibility would consider several factors:
Fragment Analysis: The molecule would be broken down into its core components: the 3,3-disubstituted oxetane ring, the bromomethyl group, and the primary amide.
Complexity Penalty: The 3,3-disubstituted oxetane is a relatively complex and strained ring system. acs.org Its presence would contribute a significant penalty to the SAscore, indicating a non-trivial synthesis. The spiro-like nature of the substitution at C3 adds to this complexity.
Reaction Knowledge: The model would reference a database of known chemical reactions to determine if established synthetic routes exist for creating the 3,3-disubstituted oxetane core. d-nb.info The synthesis often requires intramolecular cyclization strategies that must overcome the kinetic barrier associated with forming a four-membered ring. acs.org
By integrating building block information and reaction knowledge, enhanced algorithms can provide a more accurate prediction of synthetic feasibility. d-nb.info This allows chemists to prioritize molecules that are more likely to be synthesizable in the laboratory, saving time and resources.
| Molecular Feature | Contribution to Synthetic Complexity | Rationale |
|---|---|---|
| 3,3-Disubstituted Oxetane Core | High | Strained four-membered ring; kinetically disfavored cyclization. acs.org |
| Quaternary Carbon Center (C3) | Moderate | Sterically hindered center can be challenging to construct. |
| Bromomethyl Group | Low | Common functional group, but installation may compete with ring reactivity. |
| Primary Carboxamide | Low | Readily formed from corresponding carboxylic acid or nitrile. |
Advanced Analytical Methodologies for Research Characterization of 3 Bromomethyl Oxetane 3 Carboxamide and Its Derivatives
High-Resolution Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Bromomethyl)oxetane-3-carboxamide. Each technique provides unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure. In a typical ¹H NMR spectrum, the protons of the oxetane (B1205548) ring would appear as distinct signals, likely multiplets, due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom. The bromomethyl group's protons would likely appear as a singlet, while the amide protons would present as a broad singlet. For a related compound, 3-(bromomethyl)oxetane-3-carboxylic acid, ¹H NMR spectral data has been reported. chemicalbook.com Similarly, in the ¹H NMR spectrum of (3-(bromomethyl)oxetan-3-yl)methanol (B1268106), the oxetane ring protons appear at approximately 4.45 ppm. connectjournals.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1640-1730 cm⁻¹ would indicate the C=O stretching of the amide group. connectjournals.com The N-H stretching of the primary amide would typically appear as a broad peak in the range of 3100-3500 cm⁻¹. The C-O-C stretching of the oxetane ring would also produce a characteristic signal. umanitoba.caresearchgate.net For instance, the IR spectrum of (3-(bromomethyl)oxetan-3-yl)methanol shows a broad peak at 3360 cm⁻¹ corresponding to the –OH group. connectjournals.com
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would yield the exact mass of this compound, which can be used to determine its molecular formula (C₅H₈BrNO₂). uni.lu Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Predicted collision cross-section values for various adducts of the target molecule are available. uni.lu
| Technique | Expected Observation for this compound | Reference Data from Related Compounds |
|---|---|---|
| ¹H NMR | Signals for oxetane ring protons, bromomethyl protons, and amide protons. | Oxetane ring protons at ~4.45 ppm for (3-(bromomethyl)oxetan-3-yl)methanol. connectjournals.com |
| ¹³C NMR | Resonances for the quaternary carbon, oxetane carbons, bromomethyl carbon, and carbonyl carbon. | Data available for 3-(bromomethyl)oxetane-3-carboxylic acid. chemicalbook.com |
| IR Spectroscopy | C=O stretch (~1640-1730 cm⁻¹), N-H stretch (~3100-3500 cm⁻¹), C-O-C stretch. | C=O stretch at 1640 cm⁻¹ for 3-phenoxymethyloxetan-3-yl-carboxylic acid. connectjournals.com |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₅H₈BrNO₂. | Predicted monoisotopic mass of 192.97385 Da. uni.lu |
Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC analysis can also be used to monitor the progress of reactions involving this compound. ethz.chnih.gov
Gas Chromatography (GC) may be suitable for the analysis of thermally stable and volatile derivatives of this compound. Given the polarity of the amide group, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. Mass spectrometry is often coupled with GC (GC-MS) to provide structural information on the separated components. researchgate.net
| Method | Application for this compound | Typical Conditions |
|---|---|---|
| HPLC | Purity assessment, reaction monitoring, and purification. | Reversed-phase column (e.g., C18), mobile phase of water/acetonitrile or water/methanol gradient. nih.gov |
| GC | Analysis of volatile derivatives. | Capillary column with a suitable stationary phase, temperature programming. |
| GC-MS | Separation and structural identification of components in a mixture. | Coupling of a gas chromatograph with a mass spectrometer. chemrxiv.org |
X-ray Crystallography for Absolute Structure Determination and Conformational Analysis
X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and the absolute configuration of any stereocenters. Furthermore, it reveals the conformation of the oxetane ring, which is known to adopt a puckered conformation. acs.org The introduction of substituents on the oxetane ring can influence the degree of puckering. acs.orgnih.gov This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.
| Parameter | Information Provided | Significance |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. | Fundamental crystallographic data. |
| Bond Lengths and Angles | Precise distances between atoms and angles between bonds. | Confirms connectivity and identifies any unusual geometric features. acs.org |
| Torsion Angles | Defines the conformation of the molecule, including the puckering of the oxetane ring. | Crucial for understanding steric and electronic effects. nih.gov |
| Intermolecular Interactions | Identifies hydrogen bonding and other non-covalent interactions in the crystal packing. | Provides insight into the solid-state properties of the compound. |
Future Perspectives and Emerging Research Directions
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The development of methods for the enantioselective and diastereoselective synthesis of chiral derivatives of 3-(bromomethyl)oxetane-3-carboxamide is a paramount objective. The spatial arrangement of substituents on the oxetane (B1205548) ring can profoundly influence the biological activity and material properties of the final products. Current research is geared towards the application of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions involving the oxetane core.
One promising approach involves the asymmetric desymmetrization of prochiral 3,3-disubstituted oxetanes. acs.org Chiral Brønsted acids and organocatalysts are being investigated for their ability to catalyze the enantioselective ring-opening of oxetanes with various nucleophiles, a strategy that could be adapted to introduce chirality. acs.org For instance, the use of chiral phosphoric acids has shown success in the catalytic asymmetric nucleophilic opening of 3-substituted oxetanes, providing a pathway to highly functionalized chiral building blocks.
Furthermore, the development of diastereoselective reactions is crucial for creating molecules with multiple stereocenters. This can be achieved by employing substrate-controlled or reagent-controlled strategies. For example, the inherent chirality of a starting material can direct the stereochemical outcome of subsequent reactions. Alternatively, the use of chiral reagents or catalysts can induce the formation of a specific diastereomer. The synthesis of complex natural products containing the oxetane moiety often relies on such stereocontrolled transformations.
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes for oxetane derivatives. The goal is to develop protocols that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances.
Biocatalysis is emerging as a powerful tool for the sustainable synthesis of chiral oxetanes. nih.govthieme-connect.comnih.gov Enzymes, such as halohydrin dehalogenases, have been engineered to catalyze the enantioselective formation and ring-opening of oxetanes with high efficiency and selectivity. nih.govthieme-connect.comnih.gov This biocatalytic platform offers a green alternative to traditional chemical methods, often operating under mild reaction conditions in aqueous media. nih.govthieme-connect.comnih.gov
| Enzyme System | Transformation | Key Advantages |
| Engineered Halohydrin Dehalogenase | Enantioselective formation and ring-opening of oxetanes | High efficiency, excellent enantioselectivity, broad substrate scope, scalable, can be integrated into one-pot cascade systems. nih.govthieme-connect.comnih.gov |
Photoredox catalysis represents another green approach, utilizing visible light to initiate chemical transformations. thieme-connect.com This methodology has been successfully applied to the C-H functionalization of alcohols to generate oxetanes, avoiding the need for pre-functionalized starting materials and harsh reagents. thieme-connect.com
The use of renewable feedstocks is also a key aspect of sustainable synthesis. nih.govresearchgate.net Research is ongoing to develop pathways to oxetane precursors from biomass-derived platform molecules, thereby reducing the reliance on petrochemical resources. nih.gov
Integration into Continuous Flow Chemistry and Automated Synthesis
The translation of synthetic protocols from batch to continuous flow processes offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. The integration of continuous flow chemistry and automated synthesis is a significant trend in the production of fine chemicals and pharmaceuticals, and the synthesis of this compound and its derivatives is poised to benefit from these technologies.
Microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivities. chemrxiv.org The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. chemrxiv.org A patent has described the synthesis of an oxetane compound utilizing a microreactor, highlighting the potential for improved efficiency and safety. nih.gov
Flow chemistry also enables the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor. nih.govresearchgate.net For instance, the generation and in situ utilization of highly reactive species like 3-oxetanyllithium have been successfully demonstrated using flow technology. nih.govresearchgate.net This approach opens up new avenues for the functionalization of the oxetane core that would be challenging to perform in a traditional batch setup. nih.govresearchgate.net The development of automated synthesis platforms, integrating flow reactors with online monitoring and purification, will further accelerate the discovery and optimization of novel oxetane derivatives.
| Flow Chemistry Application | Transformation | Key Advantages |
| Microreactor Synthesis | General oxetane synthesis | Improved heat and mass transfer, enhanced safety, reduced reaction times, potential for automation. nih.gov |
| Slug Flow Technology | Paternò–Büchi reaction for oxetane formation | Increased reaction efficiency compared to batch processes. |
| Flash Chemistry | Generation and utilization of 3-oxetanyllithium | Safe handling of unstable intermediates, access to novel chemical transformations. nih.govresearchgate.net |
Exploration of Novel Catalytic Transformations and Methodologies
The discovery of novel catalytic transformations is a continuous driver of innovation in organic synthesis. For the synthesis of this compound and its derivatives, researchers are exploring a range of new catalytic systems and methodologies to improve efficiency, selectivity, and functional group tolerance.
Metal-catalyzed reactions continue to play a pivotal role. For instance, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization strategies have been developed for the synthesis of diversely substituted oxetanes. Transition metal-catalyzed cross-coupling reactions are also being explored for the late-stage functionalization of the oxetane ring.
Organocatalysis offers a metal-free alternative for the synthesis of chiral oxetanes. Chiral Brønsted acids, as mentioned earlier, and other organocatalysts are being employed in asymmetric ring-opening and cycloaddition reactions. rsc.org
Photocatalysis is another rapidly developing area with significant potential for oxetane synthesis. thieme-connect.com Light-mediated reactions can often proceed under mild conditions and enable unique bond formations that are not accessible through traditional thermal methods. thieme-connect.com
The development of cascade reactions , where multiple bond-forming events occur in a single pot, is also a key focus. nih.gov These strategies can significantly reduce the number of synthetic steps, leading to more efficient and sustainable processes. nih.gov
Theoretical Design of Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. The theoretical design of derivatives of this compound with enhanced reactivity or selectivity can significantly accelerate the development of new compounds with desired properties.
By employing computational methods such as Density Functional Theory (DFT), chemists can gain insights into reaction mechanisms, predict the reactivity of different substrates, and rationalize the stereochemical outcomes of asymmetric reactions. This understanding can then be used to design more efficient catalysts and optimize reaction conditions.
Furthermore, in silico screening of virtual libraries of oxetane derivatives can help identify candidates with improved biological activity or material properties. Molecular docking studies can predict the binding affinity of oxetane-containing molecules to specific protein targets, guiding the design of new therapeutic agents. Similarly, computational modeling can be used to predict the physical and chemical properties of oxetane-based polymers and other materials.
The synergy between experimental and theoretical approaches is expected to play a crucial role in the future development of novel oxetane derivatives. By combining the power of computational design with advanced synthetic methodologies, researchers can more rapidly and efficiently explore the vast chemical space of oxetane-containing compounds.
Q & A
Q. What are the recommended synthetic routes for 3-(bromomethyl)oxetane-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves alkylation or bromination of oxetane precursors. For example, alkylation of carboxamide derivatives with bromomethylating agents (e.g., allylic bromides) in polar aprotic solvents like acetonitrile under controlled temperatures (40–60°C) can yield the target compound . Optimization of stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and reaction time (6–12 hours) is critical to achieving yields >70%. Side reactions, such as over-alkylation or hydrolysis, are mitigated by inert atmosphere (N₂/Ar) and anhydrous conditions .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate impurities.
- Recrystallization : Ethanol/water mixtures at low temperatures (0–5°C) enhance crystal purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar byproducts. Purity >95% is achievable .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Impervious gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in sealed containers at 2–8°C in干燥, inert environments to prevent degradation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound derivatives?
Discrepancies in bond angles or lattice parameters often arise from polymorphic variations or solvent inclusion. Strategies include:
- Single-Crystal X-ray Diffraction (SCXRD) : Compare data with reference structures (e.g., CCDC entries) .
- DFT Calculations : Validate experimental geometries using B3LYP/6-31G(d) models .
- Thermogravimetric Analysis (TGA) : Identify solvent loss events affecting crystallinity .
Q. What methodologies are used to assess the compound’s stability under varying pH conditions?
Q. How does this compound serve as a building block in medicinal chemistry?
- Peptide Mimetics : The oxetane ring enhances metabolic stability in protease inhibitors.
- Covalent Inhibitors : Bromomethyl group enables selective alkylation of cysteine residues in target proteins .
- Prodrug Design : Carboxamide functionality allows conjugation with bioactive moieties (e.g., antivirals) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
